

4-(4-Methylpiperazino)aniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methylpiperazino)aniline

Cat. No.: B157172

[Get Quote](#)

An In-Depth Technical Guide to **4-(4-Methylpiperazino)aniline** ($C_{11}H_{17}N_3$) for Advanced Research and Development

Abstract

4-(4-Methylpiperazino)aniline is a pivotal chemical intermediate recognized for its integral role in the synthesis of pharmacologically active molecules. This guide provides a comprehensive technical overview of its core chemical properties, a validated synthesis protocol, critical safety and handling procedures, and its significant applications in modern drug discovery. With a molecular formula of $C_{11}H_{17}N_3$ and a molecular weight of 191.27 g/mol, this aniline derivative serves as a foundational scaffold, particularly in the development of targeted kinase inhibitors for oncological applications.^{[1][2]} This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the practical utilization and scientific context of this versatile compound.

Core Compound Identification and Properties

4-(4-Methylpiperazino)aniline is an aromatic amine distinguished by a 4-methylpiperazine substituent on the phenyl ring. This unique structure is fundamental to its utility as a building block in medicinal chemistry.

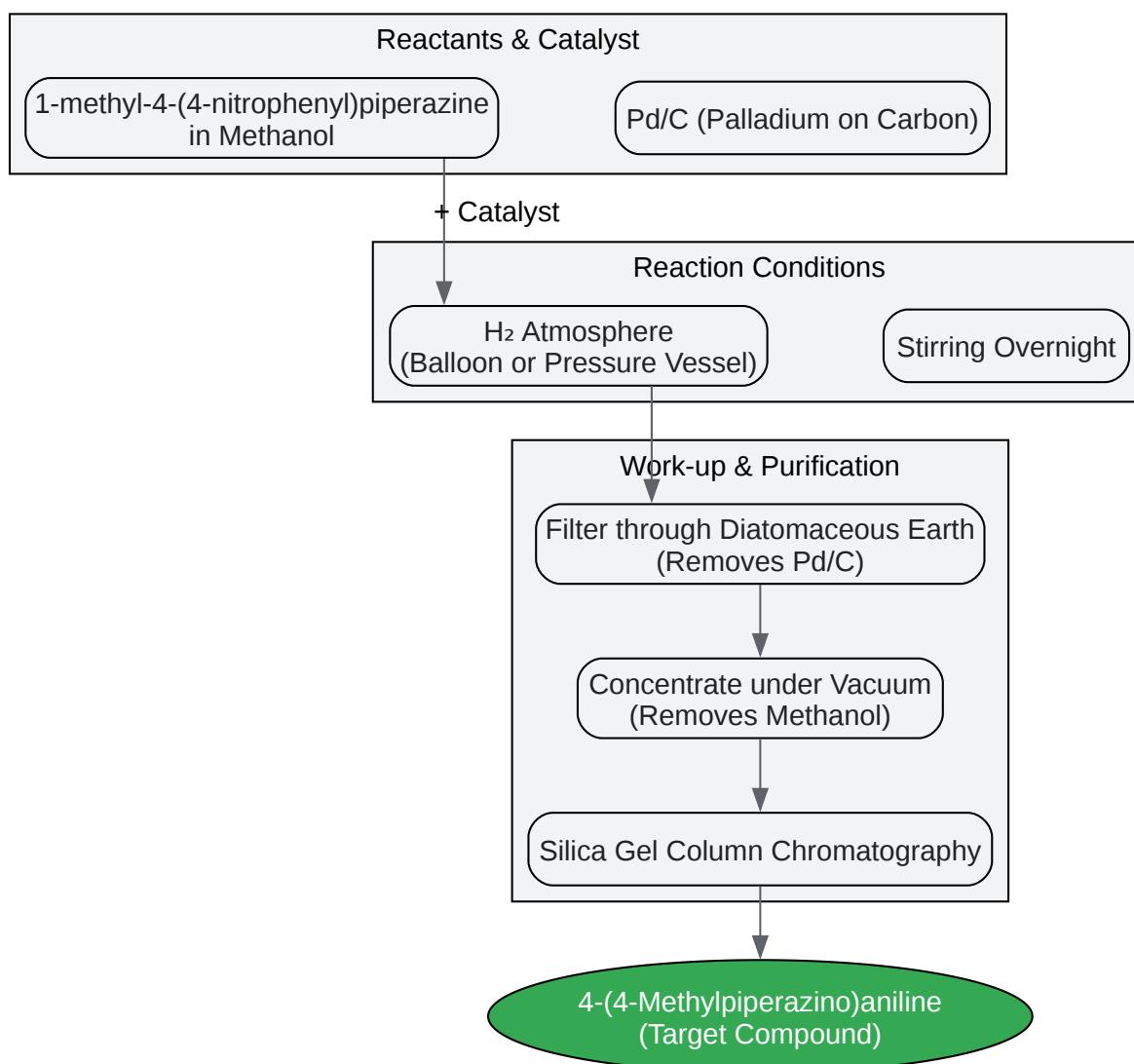
Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-(4-methylpiperazin-1-yl)aniline	PubChem[1]
CAS Number	16153-81-4	PubChem, ChemicalBook[1][2]
Molecular Formula	C ₁₁ H ₁₇ N ₃	PubChem, ChemicalBook[1][2]
Molecular Weight	191.27 g/mol	PubChem, ChemicalBook[1][2]
InChIKey	MOZNZNKRXRLLF-UHFFFAOYSA-N	PubChem, Sigma-Aldrich[1]

Physicochemical Properties

The physical characteristics of **4-(4-Methylpiperazino)aniline** are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source
Appearance	Purple to very dark gray/black solid	ChemicalBook[2][3]
Melting Point	89-91 °C	ChemicalBook[2][3]
Boiling Point	180 °C @ 5 mmHg	ChemicalBook[2][4]
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol	ChemicalBook[2][3]


Synthesis Protocol: Catalytic Hydrogenation

The most prevalent and efficient synthesis of **4-(4-Methylpiperazino)aniline** involves the catalytic hydrogenation of its nitro precursor, 1-methyl-4-(4-nitrophenyl)piperazine. This method is favored for its high yield and selectivity.

Expertise & Rationale: The reduction of an aromatic nitro group is a cornerstone transformation in the synthesis of anilines. Palladium on carbon (Pd/C) is the catalyst of choice due to its exceptional efficiency in activating molecular hydrogen (H₂) for the reduction of the nitro group.

without affecting the aromatic ring or other functional groups. The reaction is conducted in a protic solvent like methanol to facilitate proton transfer during the reduction cascade. An inert atmosphere is initially established to prevent catalyst poisoning and any potential side reactions before the introduction of hydrogen.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(4-Methylpiperazino)aniline**.

Step-by-Step Experimental Protocol

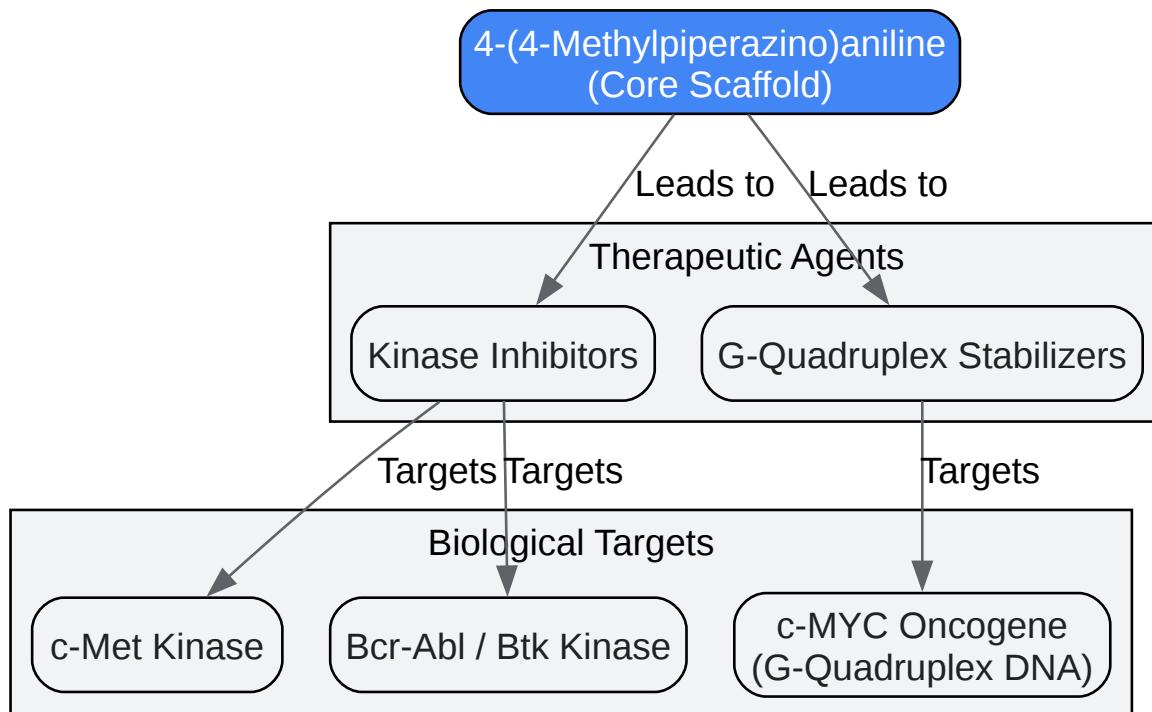
This protocol is adapted from established methodologies for nitro group reduction.[2][4]

- **Vessel Preparation:** To a round-bottom flask, add 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq).
- **Solvent Addition:** Add methanol to the flask to achieve a suitable concentration (e.g., 0.3-0.4 M).
- **Inerting:** Seal the flask and purge with an inert gas, such as nitrogen or argon, while stirring. This is crucial for catalyst activity.
- **Catalyst Addition:** Carefully add 10% Palladium on Carbon (Pd/C) to the solution (approx. 0.5 eq, though catalytic amounts can be lower).
- **Hydrogenation:** Evacuate the inert gas and replace the atmosphere with hydrogen (H_2), typically supplied by a balloon or a pressurized hydrogenation apparatus.
- **Reaction:** Allow the reaction to stir vigorously overnight at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Catalyst Removal:** Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the solid Pd/C catalyst. Rinse the pad with additional methanol to ensure complete recovery of the product.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure to remove the methanol, yielding the crude product.
- **Purification:** Purify the crude residue by silica gel column chromatography. A typical eluent system is 5% methanol in dichloromethane (DCM) containing 1% ammonia to prevent the amine product from streaking on the silica gel.[2]

Applications in Drug Discovery and Development

The primary value of **4-(4-Methylpiperazino)aniline** lies in its role as a versatile scaffold in medicinal chemistry. The piperazine and aniline moieties provide key interaction points for binding to biological targets and offer synthetic handles for further chemical modification.

Core Scaffold for Kinase Inhibitors


This compound is a well-established building block for synthesizing potent kinase inhibitors.[\[5\]](#)
[\[6\]](#)

- c-Met Kinase Inhibitors: It is a key reagent in the preparation of benzylxypyridinone derivatives that exhibit c-Met kinase inhibitory properties.[\[2\]](#)[\[5\]](#) The c-Met receptor tyrosine kinase is a high-value target in oncology, as its dysregulation is implicated in the growth and metastasis of various cancers.
- Other Kinase Targets: Research has shown its utility in developing inhibitors for other critical cancer-related kinases, such as Bcr-Abl and Btk, which are targets in leukemia therapies.[\[5\]](#)

Emerging Research Applications

- G-Quadruplex Stabilizers: The 4-(4-methylpiperazin-1-yl)aniline core has been identified as a promising fragment for developing small molecules that stabilize G-quadruplex DNA structures.[\[7\]](#) Stabilizing these structures in the promoter regions of oncogenes, such as c-MYC, can inhibit their expression, offering a novel therapeutic strategy for cancer.[\[7\]](#)

Conceptual Role in Drug Design

[Click to download full resolution via product page](#)

Caption: Role of **4-(4-Methylpiperazino)aniline** as a scaffold for therapeutics.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **4-(4-Methylpiperazino)aniline**.

GHS Hazard Classification

Hazard	Code(s)	Signal Word	Pictogram(s)	Source
Acute Toxicity	H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)	Danger	GHS07 (Exclamation Mark)	PubChem, Sigma-Aldrich[1]
Skin Corrosion / Eye Damage	H314 (Causes severe skin burns and eye damage)	Danger	GHS05 (Corrosion)	PubChem, Sigma-Aldrich[1] [8]

Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
- Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, tightly sealed safety goggles, and a lab coat.[8][9] Avoid all direct contact with skin and eyes.[10]
- Handling Practices: Avoid formation of dust.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
- The compound should be stored under an inert gas (e.g., Nitrogen or Argon) at 2–8 °C.[2]
- It is reported to be sensitive to moisture and air.[8] Store away from incompatible materials and foodstuff containers.[10]

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

- In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[8][9]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8][9]
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][9]

References

- 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3.
- Cas 16153-81-4, **4-(4-Methylpiperazino)aniline**. LookChem. [\[Link\]](#)
- 4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK. [\[Link\]](#)
- CAS#:194799-59-2 | 4-(4-methyl-piperazino)-aniline, hydrochloride. Chemsr. [\[Link\]](#)
- SAFETY DATA SHEET - **4-(4-METHYLPIPERAZINO)ANILINE**. Interchim. [\[Link\]](#)
- A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing....
- 2-(4-Methylpiperazin-1-yl)aniline. ChemBK. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylpiperazino)aniline CAS#: 16153-81-4 [m.chemicalbook.com]
- 3. 4-(4-Methylpiperazino)aniline - Safety Data Sheet [chemicalbook.com]
- 4. 4-(4-Methylpiperazino)aniline | 16153-81-4 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]

- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [4-(4-Methylpiperazino)aniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157172#4-4-methylpiperazino-aniline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com